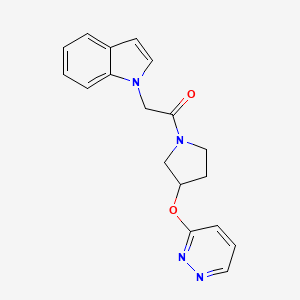

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone”, commonly known as IPPE, has recently caught the attention of the scientific community due to its unique chemical properties and potential applications in various fields of research and industry1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds usually involves complex organic chemistry techniques and should be carried out by trained professionals in a controlled laboratory environment.Molecular Structure Analysis

The molecular structure of a compound can provide valuable insights into its properties and potential applications. However, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis

The analysis of chemical reactions involving this compound could provide insights into its reactivity and potential uses. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and potential applications. However, I couldn’t find specific information on the physical and chemical properties of this compound.科学研究应用

Heterocyclic Compound Synthesis

The synthesis of indolizine, pyrrolone, and indolizinone heterocycles is facilitated by Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This method offers an efficient route to highly functionalized heterocycles from readily available substrates, highlighting the versatility of pyridine propargylic alcohols and derivatives in synthesizing complex structures (Smith et al., 2007).

Biological Interactions and Antioxidant Activity

Novel 2-pyridin-2-yl-1H-indole derivatives have been synthesized and shown to possess interesting photophysical properties and estrogen receptor (ER) binding affinities. These compounds, particularly indol-6-ols, demonstrate significant fluorescent emission sensitive to solvent polarity and pH, alongside their biological interactions (Kasiotis & Haroutounian, 2006).

DNA Binding and Nuclease Activity

Research into Cu(II) complexes of tridentate ligands incorporating pyridine-2-yl structures has revealed their propensity for DNA binding and nuclease activity, offering insights into their potential therapeutic applications. These complexes exhibit minor structural changes to DNA upon binding, suggesting a nuanced interaction mechanism that could inform the design of novel therapeutic agents (Kumar et al., 2012).

Organocatalytic Synthesis and Medicinal Chemistry

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] showcases a novel approach to creating biologically active structures with high enantiopurity and structural diversity. This method emphasizes the role of asymmetric catalytic processes in developing compounds with potential therapeutic applications, particularly in medicinal chemistry (Chen et al., 2009).

Anticancer Activity

Piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl) variants have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in targeting various cancer cell lines, highlighting the importance of innovative synthetic routes in discovering new therapeutic agents (Kumar et al., 2013).

安全和危害

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.

未来方向

The future directions of research involving this compound could include further exploration of its properties and potential applications. However, I couldn’t find specific information on the future directions of this compound.

属性

IUPAC Name |

2-indol-1-yl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(13-21-10-7-14-4-1-2-5-16(14)21)22-11-8-15(12-22)24-17-6-3-9-19-20-17/h1-7,9-10,15H,8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEZFMNLJKRQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)

![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)

![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)

![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)

![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)